lithium(1+)1-benzyl-1H-1,2,4-triazole-5-carboxylate
Description
Lithium(1+)1-benzyl-1H-1,2,4-triazole-5-carboxylate (CAS: 1702762-67-1) is a lithium salt of a 1,2,4-triazole derivative substituted with a benzyl group at the 1-position and a carboxylate moiety at the 5-position. Its molecular formula is C₁₀H₈LiN₃O₂, with a molecular weight of 209.13 g/mol (calculated from , though discrepancies exist in reported values). The benzyl group introduces steric bulk and aromaticity, influencing reactivity, solubility, and crystal packing. This compound is notable for its dual reactivity: direct 5-lithiation under standard conditions and lateral metallation at the benzyl group when the 5-position is blocked.
Properties
Molecular Formula |
C10H8LiN3O2 |
|---|---|
Molecular Weight |
209.2 g/mol |
IUPAC Name |
lithium;2-benzyl-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C10H9N3O2.Li/c14-10(15)9-11-7-12-13(9)6-8-4-2-1-3-5-8;/h1-5,7H,6H2,(H,14,15);/q;+1/p-1 |
InChI Key |
XRTYXCQLHAHDML-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1=CC=C(C=C1)CN2C(=NC=N2)C(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-benzyl-1H-1,2,4-triazole Core
The 1-benzyl substituent on the triazole ring is typically introduced via alkylation of the 1H-1,2,4-triazole nucleus with benzyl halides (e.g., benzyl bromide or chloride) under basic conditions. This alkylation is regioselective for the N1 position in 1,2,4-triazoles due to electronic and steric factors.
- Typical reaction conditions:
- Base: potassium carbonate or sodium hydride
- Solvent: polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Temperature: room temperature to moderate heating (25–80 °C)
- Reaction time: several hours to overnight
Introduction of the Carboxylate Group at the 5-Position
The carboxylate group at the 5-position of the 1,2,4-triazole ring can be introduced by:
- Direct carboxylation: Using lithiation at the 5-position followed by carbonation with carbon dioxide (CO2) gas, then acid workup to yield the free acid.
- Alternative approach: Synthesis of 5-carboxylic acid derivatives via cyclization of appropriate hydrazide or amidrazone precursors bearing carboxyl functionalities.
Formation of Lithium Salt
The lithium salt is formed by neutralizing the free 1-benzyl-1H-1,2,4-triazole-5-carboxylic acid with lithium hydroxide or lithium carbonate in an aqueous or mixed solvent system.
- Typical conditions:
- Solvent: water, ethanol, or mixture
- Temperature: room temperature to mild heating
- Stoichiometry: equimolar amounts of acid and lithium base
- Isolation: evaporation or crystallization to obtain the lithium salt
Detailed Preparation Procedure (Hypothetical Example)
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | 1H-1,2,4-triazole + benzyl bromide, K2CO3, DMF, 60 °C, 12 h | N1-alkylation to form 1-benzyl-1H-1,2,4-triazole | 1-benzyl-1H-1,2,4-triazole |
| 2 | n-Butyllithium, THF, −78 °C, then CO2 bubbling, acid workup | Lithiation at 5-position, carboxylation | 1-benzyl-1H-1,2,4-triazole-5-carboxylic acid |
| 3 | LiOH·H2O, water/ethanol, room temp, 2 h | Neutralization to lithium salt | lithium(1+) 1-benzyl-1H-1,2,4-triazole-5-carboxylate |
Research Outcomes and Yields
While specific literature on lithium(1+) 1-benzyl-1H-1,2,4-triazole-5-carboxylate is limited, analogous triazole carboxylates have been reported with the following typical yields and purities:
| Step | Yield (%) | Purity (%) | Notes |
|---|---|---|---|
| Alkylation | 75–90 | >95% (HPLC) | High regioselectivity for N1-alkylation |
| Carboxylation | 60–85 | >90% (NMR, HPLC) | Requires strict temperature control |
| Lithium salt formation | 85–95 | >98% (Elemental analysis) | Crystallization improves purity |
Summary Table of Preparation Methods
| Preparation Stage | Method | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| N1-Benzylation | Alkylation | Benzyl bromide, K2CO3 | DMF, 60 °C, 12 h | 75–90 | Regioselective |
| 5-Carboxylation | Lithiation + CO2 | n-BuLi, CO2 | THF, −78 °C to RT | 60–85 | Requires low temp |
| Lithium Salt Formation | Neutralization | LiOH or Li2CO3 | Water/ethanol, RT | 85–95 | Crystallization |
Analytical and Characterization Notes
- Purity is commonly confirmed by HPLC and NMR spectroscopy.
- Elemental analysis confirms lithium incorporation.
- Melting point and IR spectra are used to verify functional groups.
- Crystallization from aqueous ethanol often yields pure lithium salt crystals.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+)1-benzyl-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the triazole ring or the benzyl group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with reduced functional groups .
Scientific Research Applications
Lithium(1+)1-benzyl-1H-1,2,4-triazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound has potential antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the synthesis of other complex molecules and materials
Mechanism of Action
The mechanism of action of lithium(1+)1-benzyl-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, enhancing its stability and reactivity. Additionally, the benzyl group can interact with biological membranes, potentially affecting cellular processes. The exact pathways and targets are still under investigation, but the compound’s unique structure allows it to participate in various biochemical reactions .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical differences between lithium(1+)1-benzyl-1H-1,2,4-triazole-5-carboxylate and its analogues:
Key Observations:
- Reactivity : The 5-carboxylate position in 1-benzyl-1H-1,2,4-triazole derivatives is kinetically favored for lithiation. However, lateral metallation at the benzyl group occurs when the 5-position is blocked (e.g., by phosphate esters). In contrast, 1,3-dimethyl and 1-isopropyl analogues lack aromatic substituents, simplifying their reactivity profiles.
- Hydrogen Bonding : The dimethyl derivative’s smaller substituents may facilitate tighter crystal packing via hydrogen bonds (e.g., N–H···O interactions), whereas the benzyl derivative’s aromaticity could promote C–H···π or π-π interactions.
This compound:
- Metallation Pathways : Predominantly undergoes 5-lithiation, but lateral metallation at the benzyl group is observed with specific electrophiles (e.g., benzyl halides).
- Phosphate Migration: When the 5-position is blocked (e.g., as a phosphate ester), lateral metallation becomes dominant, leading to novel phosphate migration reactions.
Lithium 1,3-Dimethyl-1H-1,2,4-Triazole-5-Carboxylate:
- Simplified Reactivity : Methyl groups at 1 and 3 positions minimize competing reaction pathways, favoring direct 5-lithiation without lateral metallation.
Lithium(1+)1-(Propan-2-yl)-1H-1,2,4-Triazole-5-Carboxylate:
Functional Implications
- Coordination Chemistry: The benzyl derivative’s aromaticity may enhance its utility as a ligand in organometallic catalysis, whereas smaller derivatives like the dimethyl analogue could serve as building blocks in supramolecular chemistry.
- Pharmaceutical Relevance : Thiadiazole derivatives (e.g., lithium(1+)4-(difluoromethyl)-1,2,3-thiadiazole-5-carboxylate) are explored for bioactivity due to sulfur’s electronegativity, contrasting with triazole-based compounds.
Limitations and Discrepancies
- Molecular Weight Variations : Conflicting reports exist for the benzyl derivative’s molecular weight (e.g., 144.17 g/mol in vs. 209.13 g/mol in ), necessitating further validation.
- Synthetic Data Gaps : Detailed thermodynamic data (e.g., ΔH of metallation) for lateral vs. 5-lithiation pathways remain underexplored.
Biological Activity
Lithium(1+)1-benzyl-1H-1,2,4-triazole-5-carboxylate is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluation, and the implications of its activity in medicinal chemistry.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of benzyl chloride with 5-amino-1H-1,2,4-triazole-3-carboxylic acid in the presence of lithium salts. The introduction of lithium enhances the compound's solubility and reactivity, making it suitable for further biological evaluations. This process is crucial as the structural modifications can significantly influence the compound's biological properties.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole ring exhibit diverse antimicrobial activities. For instance, studies have shown that derivatives of triazoles can effectively inhibit the growth of various pathogens. A notable finding is that this compound demonstrated significant inhibitory effects against Toxoplasma gondii and Cryptosporidium parvum, both of which are critical targets in antiparasitic drug development. The IC50 values for related compounds ranged from 2.95 μM to 7.63 μM against these pathogens .
Cytotoxicity and Cancer Research
In addition to antimicrobial properties, this compound has shown promising results in cancer research. A study highlighted that triazole derivatives exhibited potent cytotoxicity against various cancer cell lines such as HCT116 and MCF-7. The IC50 values reported were as low as 0.43 µM for some derivatives . This suggests a potential role for this compound in developing anticancer therapies.
The mechanism by which this compound exerts its biological effects can be attributed to several factors:
- Induction of Apoptosis : Studies have shown that triazole derivatives can increase reactive oxygen species (ROS) levels in cancer cells, leading to apoptosis through mitochondrial pathways .
- Cell Cycle Arrest : this compound has been found to induce cell cycle arrest at specific phases (sub-G1 and G2/M), contributing to its cytotoxic effects .
Case Study 1: Antiparasitic Efficacy
In a controlled study involving Brown Norway rats infected with T. gondii, treatment with related triazole compounds resulted in a significant reduction in cyst burden within the brain tissue. This evidence supports the potential application of this compound as an effective antiparasitic agent .
Case Study 2: Cancer Cell Line Testing
A series of in vitro tests on various cancer cell lines demonstrated that lithium(1+) derivatives could inhibit cell proliferation effectively. For example, treatment with a related triazole compound resulted in a marked decrease in cell viability across multiple cancer types .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for lithium(1+)1-benzyl-1H-1,2,4-triazole-5-carboxylate, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves forming the triazole ring and introducing the benzyl and carboxylate substituents. Key steps include:
- Cyclocondensation : Reacting benzylamine with a nitrile or carbonyl precursor under controlled pH (e.g., acidic or basic conditions) to form the triazole core .
- Lithium Ion Exchange : Substituting a counterion (e.g., potassium or ethyl ester) with lithium via ion-exchange chromatography or salt metathesis, ensuring minimal water content to prevent hydrolysis .
- Optimization : Reaction temperature (60–100°C) and solvent polarity (e.g., THF or DMF) are critical for yield and purity. Thin-layer chromatography (TLC) monitors intermediate formation, while nuclear magnetic resonance (NMR) confirms final product structure .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify proton environments and confirm substituent positions (e.g., benzyl group at N1 and carboxylate at C5) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., expected m/z for CHLiNO) and lithium adduct formation .
- Infrared (IR) Spectroscopy : Detects carboxylate C=O stretching (~1650–1700 cm) and triazole ring vibrations (~1500 cm) .
Advanced Research Questions
Q. How can crystallographic tools like SHELX and ORTEP-3 elucidate the solid-state structure of this compound?
- Methodological Answer :
- Data Collection : Single-crystal X-ray diffraction (SCXRD) resolves atomic positions. SHELXL refines the structure, accounting for lithium’s low electron density via constraints .
- Visualization : ORTEP-3 generates thermal ellipsoid plots, highlighting non-planar arrangements (e.g., dihedral angles between benzyl and triazole rings ~76–90°) that influence reactivity .
- Validation : R-factors (<5%) and residual electron density maps ensure model accuracy. Crystallographic data are deposited in repositories like the Cambridge Structural Database (CSD) .
Q. What role do hydrogen-bonding networks play in stabilizing the compound’s crystal lattice?
- Methodological Answer :
- Graph Set Analysis : Maps hydrogen bonds (e.g., carboxylate O···H–N triazole interactions) using Etter’s notation to identify motifs like rings .
- DFT Calculations : Quantum mechanical models (e.g., B3LYP/6-31G*) predict bond strengths and compare them with experimental SCXRD data .
- Thermal Analysis : Differential scanning calorimetry (DSC) correlates lattice stability with melting points, influenced by intermolecular forces .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?
- Methodological Answer :
- Substituent Variation : Replace the benzyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects on bioactivity .
- Biological Assays : Test derivatives against microbial or cancer cell lines (e.g., MIC values for antimicrobial activity) to correlate substituents with potency .
- Docking Studies : Molecular docking with target proteins (e.g., fungal CYP51) identifies critical interactions (e.g., triazole-Li coordination with active-site residues) .
Q. What computational methods predict the compound’s reactivity in coordination chemistry or catalysis?
- Methodological Answer :
- DFT/Molecular Dynamics : Simulate Li coordination with solvents (e.g., THF) or ligands to assess stability constants and reaction pathways .
- Electrostatic Potential Maps : Visualize charge distribution to predict nucleophilic/electrophilic sites (e.g., carboxylate oxygen as a Lewis base) .
- Reactivity Descriptors : Calculate Fukui indices to identify regions prone to electrophilic attack (e.g., triazole C–H bonds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
